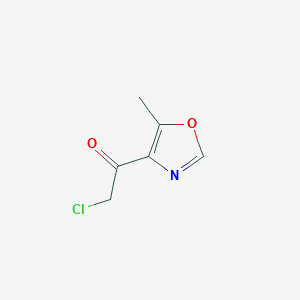

2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one is an organic compound with the molecular formula C6H6ClNO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one typically involves the chlorination of 1-(5-methyloxazol-4-yl)ethan-1-one. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH

Activité Biologique

2-Chloro-1-(5-methyloxazol-4-yl)ethan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a methyloxazole moiety, which are known to influence its biological activity. The oxazole ring is often associated with various pharmacological effects, including antimicrobial and anticancer activities.

While specific mechanisms for this compound have not been extensively documented, related compounds suggest potential pathways:

- Antimicrobial Activity : Compounds with oxazole rings often exhibit significant antibacterial and antifungal properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Anticancer Activity : Similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

A study investigated the antimicrobial properties of oxazole derivatives, revealing that compounds with similar structures displayed notable activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| This compound | TBD | TBD |

| Oxazole Derivative A | 15 | |

| Oxazole Derivative B | 20 |

Anticancer Activity

Research on oxazole derivatives has shown promising results in inhibiting cancer cell lines. For example, studies have reported that certain derivatives can reduce viability in breast and colon cancer cells.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Oxazole Derivative C | MCF7 (Breast) | 10 | |

| Oxazole Derivative D | HT29 (Colon) | 15 |

Case Studies

Case Study 1 : A recent investigation into the structure-activity relationship (SAR) of oxazole derivatives highlighted that modifications on the methyloxazole ring could enhance cytotoxicity against specific cancer cell lines.

Case Study 2 : Another study focused on the synthesis and evaluation of various substituted oxazoles for their antimicrobial efficacy. The findings indicated that electron-withdrawing groups significantly improved antibacterial activity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that compounds similar to this compound exhibit favorable stability in liver microsomes, indicating low clearance rates which may enhance bioavailability.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life (t1/2) | >60 min |

| Clearance | Low |

| Bioavailability | High |

Propriétés

IUPAC Name |

2-chloro-1-(5-methyl-1,3-oxazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-4-6(5(9)2-7)8-3-10-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVVCDJAXJDRJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.